

# Biological Activity of Strychnos nux-vomica Extracts: An In-depth Technical Guide

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## Compound of Interest

Compound Name: *Brucina*

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## Introduction

*Strychnos nux-vomica* L., a member of the Loganiaceae family, is a plant with a long history of use in traditional medicine systems, including Ayurveda, Unani, and Chinese medicine.[1] Despite its well-known toxicity, primarily attributed to the potent indole alkaloids strychnine and brucine, various extracts of *S. nux-vomica* have demonstrated a wide spectrum of biological activities.[2][3] This technical guide provides a comprehensive overview of the significant pharmacological effects of *S. nux-vomica* extracts, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product-based drug discovery and development.

## Quantitative Data on Biological Activities

The biological activities of *Strychnos nux-vomica* extracts have been quantified in numerous studies. The following tables summarize the key quantitative findings for easy comparison.

Table 1: Cytotoxic Activity of *Strychnos nux-vomica* Extracts

Extract/Compound	Cell Line	Assay	IC50 Value	Reference
Aqueous Methanolic Leaves Extract	Human Epidermoid Larynx Carcinoma (Hep-2)	In vitro cytotoxic assay	17.8 µg/mL	[4]
Aqueous Methanolic Leaves Extract	Breast Carcinoma (MCF-7)	In vitro cytotoxic assay	36.3 µg/mL	[4]
Aqueous Methanolic Leaves Extract	Colon Carcinoma (HCT)	In vitro cytotoxic assay	41.2 µg/mL	[4]
Brucine	Human Hepatoma (HepG2)	MTT Assay	Not explicitly stated, but showed the strongest toxic effect among four tested alkaloids.	[5]
Strychnine, Brucine N-oxide, Isostrychnine	Human Hepatoma (HepG2)	MTT Assay	Showed varying degrees of cytotoxicity.	[5]
Root Extract	Human Multiple Myeloma (RPMI 8226)	Anti-proliferative assay	Dose and time- dependent inhibition	[6]

Table 2: Analgesic and Anti-inflammatory Activity of Strychnos nux-vomica Extracts

Extract/Compound	Animal Model	Assay	Dose	Effect	Reference
Aqueous Methanolic Leaves Extract	Mouse	Acetic acid-induced writhing	100 mg/kg	31.95% inhibition	[4]
Aqueous Methanolic Leaves Extract	Mouse	Acetic acid-induced writhing	200 mg/kg	55.26% inhibition	[4]
Aqueous Methanolic Leaves Extract	Mouse	Acetic acid-induced writhing	400 mg/kg	65.04% inhibition	[4]
Brucine and Brucine N-oxide	Rat	Carrageenan-induced paw edema	Not specified	Significant inhibition of edema	[7]
Brucine and Brucine N-oxide	Rat	Freund's complete adjuvant-induced arthritis	Not specified	Reduced 6-keto-PGF1 $\alpha$ and 5-HT levels	[7]

Table 3: Antidiabetic Activity of Strychnos nux-vomica Extracts

Extract	Animal Model	Dose	Effect	Reference
Methanolic Seed Extract	Alloxan-induced diabetic rats	100 mg/kg and 200 mg/kg	Significant reduction in blood glucose levels at 2nd and 3rd week.	[1]
Hydroalcoholic and Aqueous Seed Extracts	Alloxan-induced diabetic rats	3.6 mg/kg	Significant reduction in blood glucose levels.	[8]

Table 4: Antimicrobial Activity of Strychnos nux-vomica Extracts

Extract	Method	Tested Microorganisms	Result	Reference
Ethanolic Seed Extract	Agar Disc Diffusion	Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae	Showed inhibitory activity.	[9]
Aqueous Methanolic Leaves Extract	Not specified	Escherichia coli, Enterobacter, Staphylococcus aureus, Pseudomonas	Showed susceptibility.	[10]
Methanolic Bark Extract	Not specified	Serratia marcescens, Escherichia coli, Penicillium notatum, Fusarium oxysporum	Showed decent zone of inhibition.	[11]

## Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature concerning the biological activities of *Strychnos nux-vomica* extracts.

### Antioxidant Activity: DPPH Radical Scavenging Assay

This assay is a widely used method to determine the free radical scavenging activity of plant extracts.

- Principle: 2,2-diphenyl-1-picrylhydrazyl (DPPH) is a stable free radical that accepts an electron or hydrogen radical to become a stable diamagnetic molecule. The reduction of DPPH is accompanied by a color change from deep violet to light yellow, which is measured spectrophotometrically.
- Reagents and Equipment:
  - DPPH (2,2-diphenyl-1-picrylhydrazyl)
  - Methanol or Ethanol
  - *Strychnos nux-vomica* extract
  - Ascorbic acid (standard)
  - Spectrophotometer
  - 96-well microplate or cuvettes
- Procedure:
  - Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol.
  - Preparation of extract solutions: Prepare a stock solution of the *S. nux-vomica* extract in methanol or ethanol. From the stock solution, prepare serial dilutions to obtain a range of concentrations.
  - Assay:

- In a 96-well plate, add a specific volume of each extract dilution to the wells.
- Add the same volume of DPPH solution to each well.
- For the control, add the same volume of methanol/ethanol and DPPH solution.
- For the blank, add the same volume of methanol/ethanol and the extract solution.
- Incubate the plate in the dark at room temperature for 30 minutes.
- Measurement: Measure the absorbance at 517 nm using a microplate reader.
- Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

Where:

- Abs<sub>control</sub> is the absorbance of the control reaction.
- Abs<sub>sample</sub> is the absorbance of the test sample. The IC<sub>50</sub> value, the concentration of the extract that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the extract concentrations.[\[12\]](#)

## Cytotoxic Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

- Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
- Reagents and Equipment:
  - MTT solution (5 mg/mL in PBS)
  - *Strychnos nux-vomica* extract

- Cell culture medium
- Dimethyl sulfoxide (DMSO) or other solubilizing agent
- 96-well cell culture plates
- Microplate reader
- Procedure:
  - Cell Seeding: Seed cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.
  - Treatment: Treat the cells with various concentrations of the *S. nux-vomica* extract and incubate for a specified period (e.g., 24, 48, or 72 hours).
  - MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
  - Formazan Solubilization: Remove the medium containing MTT and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
  - Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- Calculation: Cell viability is expressed as a percentage of the control (untreated cells). The IC<sub>50</sub> value, the concentration of the extract that inhibits 50% of cell growth, is determined from the dose-response curve.

## Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a classic in vivo model for evaluating the anti-inflammatory activity of compounds.

- Principle: Subplantar injection of carrageenan, a phlogistic agent, induces a biphasic inflammatory response characterized by edema formation. The first phase is mediated by histamine and serotonin, while the second phase is mediated by prostaglandins and other

inflammatory mediators. The ability of a compound to reduce the paw volume is indicative of its anti-inflammatory potential.

- Animals and Reagents:
  - Wistar or Sprague-Dawley rats
  - Carrageenan solution (1% in saline)
  - Strychnos nux-vomica extract
  - Standard anti-inflammatory drug (e.g., Indomethacin)
  - Plethysmometer or calipers
- Procedure:
  - Animal Grouping: Divide the rats into groups: control (vehicle), standard drug, and different doses of the S. nux-vomica extract.
  - Drug Administration: Administer the vehicle, standard drug, or extract orally or intraperitoneally.
  - Induction of Edema: After a specific time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat.
  - Measurement of Paw Volume: Measure the paw volume using a plethysmometer at different time intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection.
- Calculation: The percentage of inhibition of edema is calculated using the following formula:  
  
Where:
  - $V_c$  is the average increase in paw volume in the control group.
  - $V_t$  is the average increase in paw volume in the treated group.<sup>[4]</sup>

## Analgesic Activity: Hot Plate Test



This method is used to assess the central analgesic activity of drugs.

- Principle: The hot plate test measures the reaction time of an animal to a thermal stimulus. An increase in the reaction time after drug administration indicates an analgesic effect.
- Apparatus and Animals:
  - Hot plate apparatus maintained at a constant temperature (e.g.,  $55 \pm 0.5^{\circ}\text{C}$ )
  - Mice or rats
  - Strychnos nux-vomica extract
  - Standard analgesic drug (e.g., Morphine)
- Procedure:
  - Baseline Measurement: Place each animal on the hot plate and record the reaction time (e.g., paw licking or jumping). A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.
  - Drug Administration: Administer the vehicle, standard drug, or extract to different groups of animals.
  - Post-treatment Measurement: Measure the reaction time at different time intervals (e.g., 30, 60, 90, and 120 minutes) after drug administration.
- Calculation: The percentage of the maximum possible effect (% MPE) is calculated as:

## Antimicrobial Activity: Agar Disc Diffusion Method

This is a widely used method to screen for the antimicrobial activity of plant extracts.

- Principle: A filter paper disc impregnated with the plant extract is placed on an agar plate that has been inoculated with a specific microorganism. If the extract has antimicrobial activity, a clear zone of inhibition will be observed around the disc.
- Materials:

- Strychnos nux-vomica extract
- Sterile filter paper discs
- Bacterial or fungal cultures
- Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)
- Standard antibiotic or antifungal discs
- Procedure:
  - Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
  - Inoculation of Agar Plates: Spread the microbial suspension evenly over the surface of the agar plate.
  - Application of Discs: Impregnate sterile filter paper discs with a known concentration of the S. nux-vomica extract and place them on the inoculated agar surface. Also, place a standard antibiotic/antifungal disc and a blank disc (impregnated with the solvent) as positive and negative controls, respectively.
  - Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
  - Measurement: Measure the diameter of the zone of inhibition in millimeters.

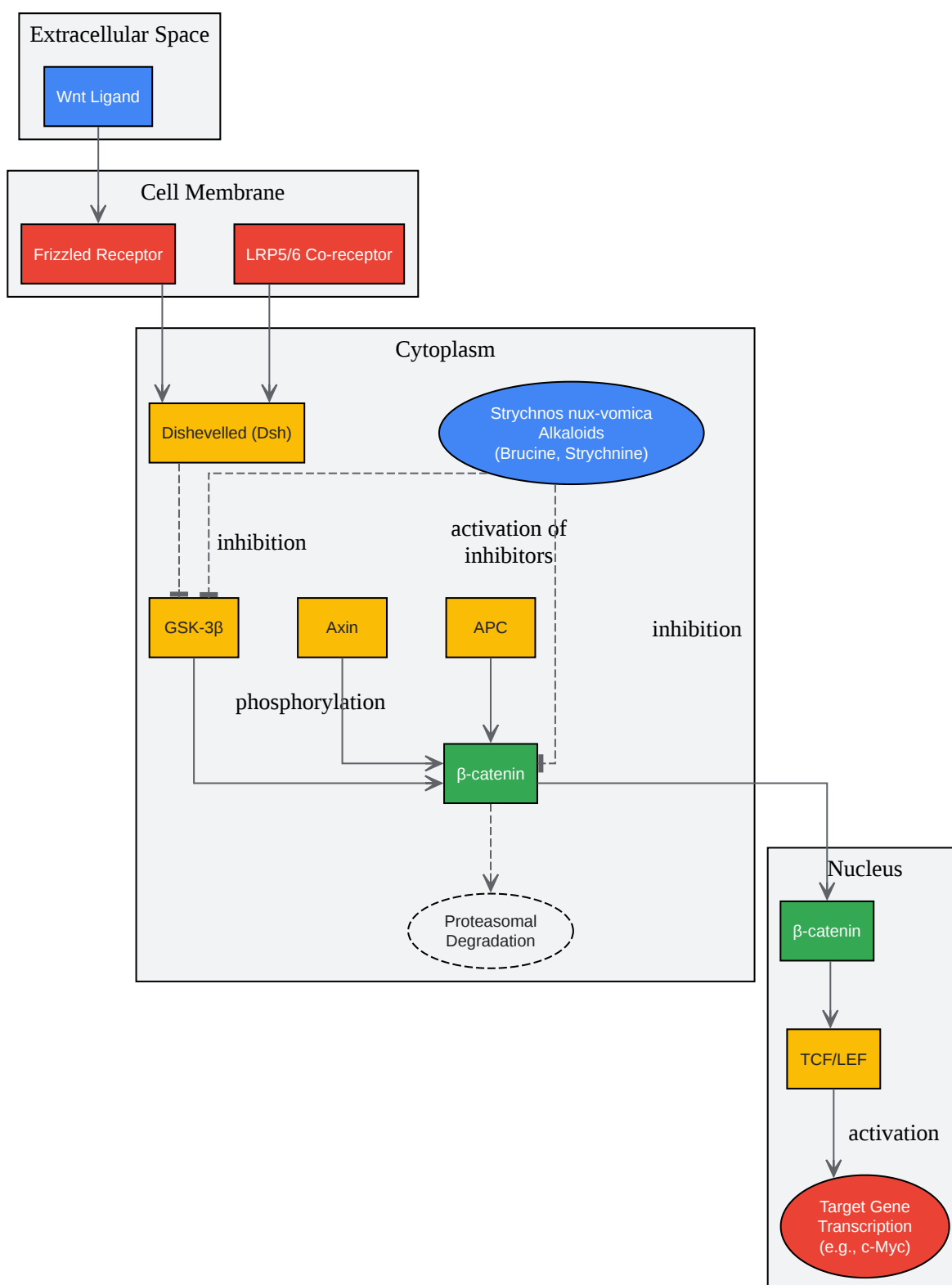
## Signaling Pathways and Mechanisms of Action

The biological activities of Strychnos nux-vomica extracts are mediated through the modulation of various cellular signaling pathways.

### Anticancer Activity: Wnt/ $\beta$ -catenin Signaling Pathway

The alkaloids brucine and strychnine from S. nux-vomica have been shown to suppress the growth of colon cancer cells by targeting the Wnt/ $\beta$ -catenin signaling pathway.<sup>[13]</sup> In the canonical Wnt pathway, the absence of a Wnt ligand leads to the degradation of  $\beta$ -catenin. However, in many cancers, this pathway is aberrantly activated, leading to the accumulation of

$\beta$ -catenin in the nucleus, where it promotes the transcription of genes involved in cell proliferation and survival. Brucine and strychnine have been found to upregulate the expression of DKK1 and APC, which are negative regulators of the Wnt pathway, and downregulate the expression of  $\beta$ -catenin, c-Myc, and p-LRP6, key components of the pathway.[13]

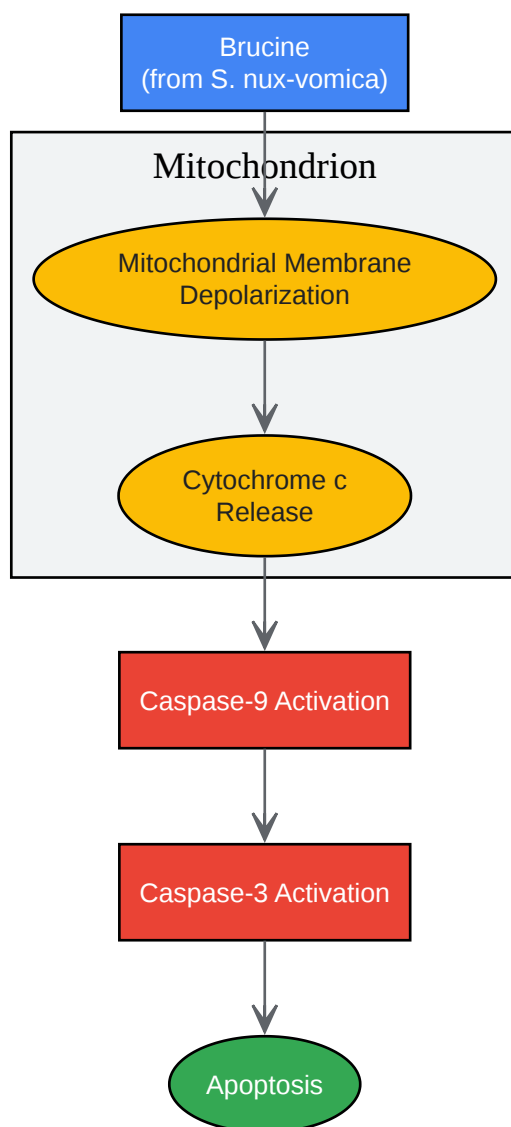


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Wnt/β-catenin signaling pathway and the inhibitory action of *S. nux-vomica* alkaloids.

## Anticancer Activity: Apoptosis Induction

Brucine, a major alkaloid in *S. nux-vomica*, has been shown to induce apoptosis in human hepatoma (HepG2) cells.[5] The mechanism involves the mitochondrial pathway, characterized by the depolarization of the mitochondrial membrane, release of cytochrome c, and activation of caspase-9 and caspase-3.[4][5]

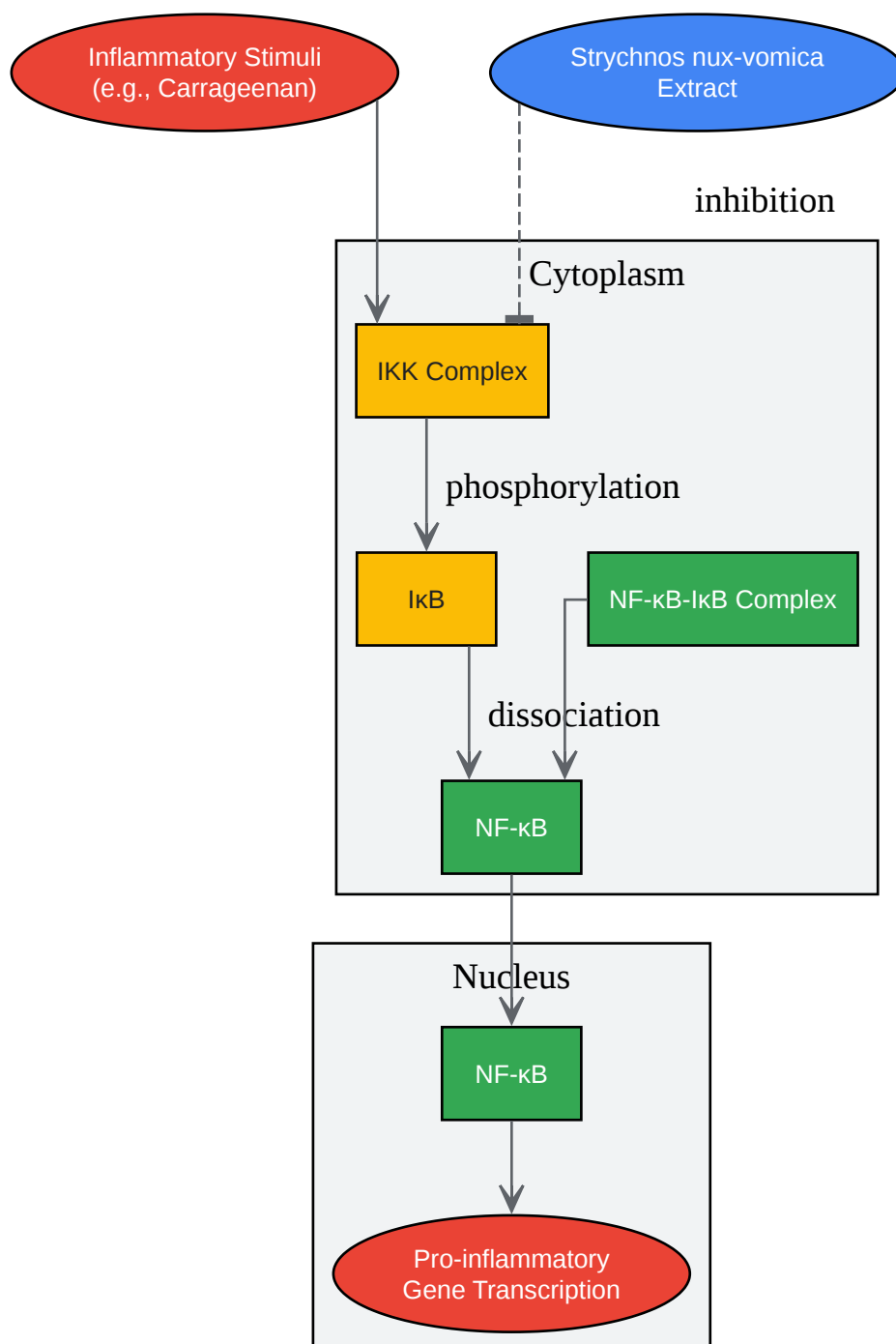


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Mitochondrial pathway of apoptosis induced by brucine.

## Anti-inflammatory Activity: NF- $\kappa$ B Signaling Pathway

The anti-inflammatory effects of *Strychnos nux-vomica* are likely mediated, at least in part, through the inhibition of the NF- $\kappa$ B (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF- $\kappa$ B is a key transcription factor that regulates the expression of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Inhibition of this pathway can lead to a reduction in the inflammatory response.



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NF- $\kappa$ B signaling pathway and its potential inhibition by *S. nux-vomica* extracts.

## Conclusion

Strychnos nux-vomica extracts exhibit a remarkable range of biological activities, including potent anticancer, anti-inflammatory, antioxidant, antidiabetic, and antimicrobial effects. The primary bioactive constituents, the alkaloids strychnine and brucine, are responsible for many of these pharmacological properties. This guide has provided a consolidated resource of quantitative data, detailed experimental protocols, and insights into the molecular mechanisms underlying the observed activities. While the therapeutic potential of *S. nux-vomica* is significant, its inherent toxicity necessitates careful and standardized processing and dosage determination. Further research is warranted to isolate and characterize novel bioactive compounds, elucidate their precise mechanisms of action, and develop safe and effective therapeutic agents based on this traditionally important medicinal plant.

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